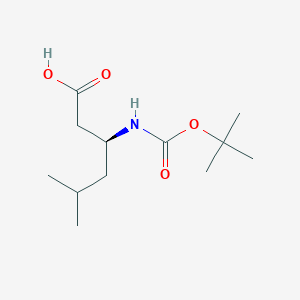

Boc-L-beta-homoleucine

Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids, also known as non-proteinogenic amino acids, are those not found among the 20 standard amino acids genetically coded for in living organisms. nih.gov Their importance in scientific research is vast and multifaceted. They serve as invaluable tools for protein engineering, allowing for the creation of proteins with enhanced stability and novel functions. nih.gov The incorporation of these unique structural units into peptides and other molecules can lead to compounds with improved therapeutic properties. bitesizebio.comenamine.net

The unique three-dimensional structure of unnatural amino acids, characterized by a chiral core with functional amine and carboxyl groups and diverse side chains, makes them ideal starting materials for the synthesis of complex molecules. nih.govacs.org They are integral to the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced properties such as increased resistance to enzymatic degradation, improved oral bioavailability, and greater selectivity for biological targets. nih.govsigmaaldrich.com This has led to their widespread use in drug discovery, from initial hit-to-lead campaigns to the optimization of clinical drug candidates. nih.govacs.org

Overview of β-Amino Acids and their Role in Peptide Science

β-amino acids are structural isomers of the more common α-amino acids, distinguished by the presence of two carbon atoms separating the amino and carboxyl functional groups, as opposed to the single carbon atom in α-amino acids. nih.gov This seemingly small structural change has profound implications for their chemical and biological properties.

One of the most significant contributions of β-amino acids to peptide science is their ability to form stable, well-defined secondary structures, such as helices, turns, and sheets, in oligomers known as β-peptides. researchgate.net These β-peptides are of particular interest because they are resistant to degradation by proteases and peptidases, enzymes that readily break down natural peptides. nih.govresearchgate.net This inherent stability makes them promising candidates for the development of new therapeutic agents with longer in vivo half-lives. chiroblock.com

The incorporation of β-amino acids into peptides, either alone or in combination with α-amino acids, allows for precise control over the conformation and dynamics of the resulting molecule. acs.orgnih.gov This structural control is crucial for designing molecules that can effectively interact with biological targets such as receptors and enzymes. The applications of β-amino acid-containing peptides are broad, spanning antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein-coupled receptors (GPCRs). acs.orgnih.gov

Specific Context of β-Homoleucine Derivatives in Advanced Materials and Biological Systems

β-Homoleucine, or 3-amino-5-methylhexanoic acid, is a β-amino acid that shares the same side chain as the natural α-amino acid leucine (B10760876). wikipedia.org Like other β-amino acids, it is notably stable against metabolic degradation. wikipedia.org Its derivatives have found applications in various scientific domains. For instance, L-β-homoleucine has been used in studies of cellular metabolism, specifically as a competitive inhibitor of the enzyme BCAT1, which is involved in the breakdown of branched-chain amino acids like leucine. nih.gov This has implications for understanding and potentially regulating immune responses. nih.gov Furthermore, research has shown that L-β-homoleucine can act as a substrate for certain amino acid transporters, a finding that is relevant for the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET). nih.gov

Boc-L-β-homoleucine, also known by its systematic name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, is a derivative of L-β-homoleucine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. lookchem.comchemimpex.com This Boc protecting group is crucial for its use in chemical synthesis, as it prevents the reactive amino group from participating in unwanted side reactions while allowing the carboxyl group to be selectively coupled with other molecules. chemimpex.com

As a chiral building block, Boc-L-β-homoleucine provides a stereochemically defined unit that can be incorporated into larger, more complex molecules. sigmaaldrich.comchiroblock.com Its defined stereochemistry is essential for creating compounds with specific biological activities, as the three-dimensional arrangement of atoms is often critical for molecular recognition and interaction with biological targets. nih.gov

The primary application of Boc-L-β-homoleucine is in the synthesis of peptides, particularly β-peptides and "carba peptides". lookchem.comchemimpex.comchemicalbook.com Its branched side chain can introduce steric hindrance, which can influence the folding and stability of the resulting peptide. chemimpex.com Researchers utilize this building block in drug design and development to create novel therapeutic agents with optimized pharmacological profiles. chemimpex.com The versatility and effectiveness of Boc-L-β-homoleucine in modifying peptide sequences make it a valuable tool for chemists and biochemists working to advance peptide-based therapeutics. chemimpex.com

Interactive Data Table: Properties of Boc-L-β-Homoleucine

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₄ | lookchem.com |

| Molecular Weight | 245.32 g/mol | lookchem.com |

| Melting Point | 53-55 °C | lookchem.com |

| Boiling Point | 374.269 °C at 760 mmHg | lookchem.com |

| Density | 1.047 g/cm³ | lookchem.com |

| Refractive Index | 1.462 | lookchem.com |

| Solubility | Very slightly soluble (1.1 g/L at 25°C) | lookchem.com |

| pKa | 4.45±0.10 (Predicted) | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375814 | |

| Record name | Boc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132549-43-0 | |

| Record name | Boc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Integration of Boc L β Homoleucine in Peptide Chemistry and Biomolecular Engineering

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The use of tert-butoxycarbonyl (Boc) chemistry in SPPS remains a robust and relevant strategy, particularly for complex or unusual sequences. nih.gov Boc-L-β-homoleucine is well-suited for Boc-based SPPS protocols, where its N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), followed by neutralization and coupling of the next amino acid in the sequence. nih.gov

The successful incorporation of Boc-L-β-homoleucine into a growing peptide chain via SPPS is highly dependent on the efficiency of the coupling reaction. Due to the steric hindrance posed by both the β-substituted backbone and the isobutyl side chain, standard coupling conditions may not be sufficient to achieve high yields. gyrosproteintechnologies.com The acylation of the secondary amine of a β-amino acid is generally more challenging than that of a primary α-amino acid.

Optimization of coupling conditions is therefore critical. This involves the selection of highly efficient coupling reagents that can overcome the steric challenges. Uronium/guanidinium-based reagents are particularly effective for such "difficult" couplings. luxembourg-bio.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) have demonstrated superior performance in coupling sterically hindered amino acids. gyrosproteintechnologies.comluxembourg-bio.combachem.com HATU, in particular, is often considered a "gold standard" in SPPS, reacting faster and with less epimerization, making it suitable for incorporating residues like β-homoleucine. luxembourg-bio.compeptide.com The choice of coupling reagent is crucial for driving the reaction to completion and minimizing the formation of deletion sequences, where the amino acid fails to couple to the growing peptide chain. gyrosproteintechnologies.com

| Coupling Reagent | Key Features | Application Notes for Hindered Residues |

| HATU | Belongs to the guanidinium (B1211019) group; known for high efficiency, fast reaction rates, and low racemization. luxembourg-bio.compeptide.com | Considered a "golden standard" for difficult couplings, including β-branched and N-methylated amino acids. luxembourg-bio.com Should not be used in excess to avoid side reactions with the N-terminus. luxembourg-bio.com |

| HBTU/TBTU | Popular aminium-based reagents; efficient with low racemization, especially with HOBt additive. bachem.compeptide.com Resulting by-products are soluble in common solvents. bachem.com | Effective for many standard and some difficult couplings. For very hindered amino acids, may be less efficient than HATU. peptide.com |

| HCTU | A derivative of HBTU containing 6-chloro-HOBt, leading to higher reaction rates. bachem.com | Offers enhanced reactivity compared to HBTU, making it a good option for challenging sequences. |

| COMU | Oxyma-based uronium salt; a non-explosive and less allergenic alternative to HOBt/HOAt-based reagents with efficiency comparable to HATU. bachem.com | Shows good solubility and is particularly well-suited for microwave-assisted SPPS, which can further enhance coupling efficiency. bachem.com |

| DIC/HOBt | A classic carbodiimide (B86325) method. The combination with an additive like HOBt or Oxyma Pure minimizes racemization. bachem.com | A reliable and cost-effective method, though potentially slower and less potent for extremely hindered couplings compared to uronium salts. bachem.comrsc.org |

This table provides a summary of common coupling reagents used in SPPS and their general applicability to sterically hindered amino acids like Boc-L-β-homoleucine.

The primary challenge in incorporating β-homoleucine into peptide chains during SPPS is steric hindrance. gyrosproteintechnologies.com The bulky isobutyl side chain, combined with the β-position of the amino group, can significantly slow down the coupling reaction. This can lead to incomplete reactions, resulting in the formation of deletion sequences and complicating the purification of the final peptide. gyrosproteintechnologies.combeilstein-journals.org Furthermore, peptide sequences containing multiple hydrophobic or β-branched residues are prone to aggregation on the solid support, which can prevent reagents from accessing the reactive N-terminus, further reducing synthetic efficiency. sigmaaldrich.com

Several strategies have been developed to overcome these challenges:

Advanced Coupling Reagents: As discussed, employing highly active coupling reagents like HATU is a primary solution to drive the sterically hindered coupling reaction towards completion. luxembourg-bio.compeptide.com

Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time or performing the coupling step twice (double coupling) can help ensure that all N-terminal amines have reacted, thereby increasing the yield of the desired full-length peptide. gyrosproteintechnologies.com

Elevated Temperatures: Performing the synthesis at elevated temperatures, often facilitated by microwave irradiation, can increase the kinetic energy of the system and accelerate slow coupling reactions. mdpi.comunifi.it

Disrupting Aggregation: To mitigate on-resin aggregation, solvents like NMP or DMSO can be used, or "magic mixtures" containing chaotropic agents may be employed. sigmaaldrich.com Additionally, the introduction of backbone-protecting groups like Hmb (2-hydroxy-4-methoxybenzyl) can disrupt the interchain hydrogen bonding that leads to aggregation, although this adds complexity to the synthesis. sigmaaldrich.com

A significant advantage that arises from the "challenge" of incorporating β-amino acids is the resulting increase in proteolytic stability. The altered backbone structure of peptides containing β-homoleucine makes them poor substrates for proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. rsc.orgnih.govacs.org This inherent resistance to enzymatic degradation is a key driver for the use of β-homoleucine in the design of therapeutic peptidomimetics. nih.govacs.org

Traditional SPPS protocols can be time-consuming. To address this, rapid Boc chemistry protocols have been developed that significantly shorten the synthesis time. A key innovation in this area is the use of HATU-based in situ neutralization. nih.gov In this approach, the TFA salt of the deprotected N-terminal amine is not neutralized in a separate step before coupling. Instead, a base such as diisopropylethylamine (DIEA) is added along with the HATU-activated Boc-amino acid. nih.gov This method has been shown to result in higher acylation yields in shorter times. nih.gov

A typical rapid Boc cycle consists of the following streamlined steps:

Deprotection: A short treatment with neat TFA to remove the Boc group.

Wash: A fast flow wash with a solvent like DMF to remove excess TFA.

Coupling: In situ neutralization and coupling with a pre-activated Boc-amino acid/HATU mixture. This step can be completed in as little as 1-2 minutes. nih.gov

Wash: A final DMF wash to remove excess reagents and by-products.

These protocols can reduce the time for a single amino acid incorporation cycle to under 5 minutes, a significant acceleration compared to conventional methods. nih.gov Such rapid synthesis strategies are applicable to peptides containing β-amino acids, enabling the efficient production of complex peptidomimetics that include Boc-L-β-homoleucine.

Solution-Phase Peptide Synthesis Incorporating Boc-L-β-Homoleucine

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or the synthesis of short peptide fragments. researchgate.net In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS. researchgate.netmdpi.com

The Boc/Bzl (benzyl) strategy is often preferred for solution-phase synthesis. researchgate.net Boc-L-β-homoleucine is coupled to the free amine of another amino acid ester using a coupling reagent. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (hydroxybenzotriazole), or uronium reagents are commonly used. google.com After coupling, the Boc group of the newly formed dipeptide is removed with TFA, and the resulting dipeptide amine salt can be coupled with the next Boc-protected amino acid. researchgate.net Purification after each step is typically achieved by extraction or crystallization, which can be a drawback compared to the simple filtration washes of SPPS. google.com

Recent advancements have focused on developing more environmentally friendly or "greener" solution-phase methods, for instance by using water as a solvent with nanoparticle-dispersed Boc-amino acids or employing recyclable reagents. nih.govresearchgate.net Studies have successfully demonstrated the synthesis of peptides containing β³-homoleucine using solution-phase methods, highlighting its utility in constructing peptidomimetics that show enhanced stability in biological fluids. nih.govacs.org

Design and Synthesis of β-Peptides and Hybrid α/β-Peptides

The incorporation of Boc-L-β-homoleucine is a key strategy in the design of foldamers—non-natural oligomers that adopt well-defined secondary structures. These include pure β-peptides, composed entirely of β-amino acids, and hybrid α/β-peptides. nih.govnih.govacs.org The primary motivation for creating these molecules is to mimic the structure and function of natural α-peptides while introducing properties such as enhanced proteolytic stability. rsc.orgacs.org

Three main strategies are used to design bioactive β-peptides and their hybrids:

Direct Conversion: Replacing α-amino acids in a known bioactive peptide sequence with their corresponding β-amino acid homologues (e.g., L-leucine → L-β-homoleucine). nih.govnih.gov

Physicochemical Property Placement: Arranging β-amino acid side chains to replicate the spatial distribution of hydrophobic and charged groups found on the surface of a functional α-helical or β-sheet structure. nih.gov

Side Chain Grafting: Attaching the side chains that are critical for the biological activity of an α-peptide onto a stable β-peptide scaffold. nih.gov

This design approach has been successfully applied to create mimics of protein-protein interaction domains and other bioactive peptides. nih.govacs.org For example, α/β-peptides designed to mimic BH3 domains have been created by replacing some α-residues with their β³-homologues, including β³-homoleucine. nih.gov These hybrid peptides can retain the ability to bind to their protein targets while gaining resistance to degradation. nih.gov

One of the most remarkable features of oligomers made from β-amino acids is their propensity to form stable helical structures that are distinct from the α-helix. nih.govwikipedia.org The type of helix formed is dictated by the substitution pattern of the β-amino acid monomers. nih.gov Peptides composed exclusively of β³-amino acids, such as β³-homoleucine, have a strong tendency to adopt a conformation known as the 14-helix. nih.govwisc.edu This structure is named for the 14-membered ring formed by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i-2. nih.gov

| Helix Type | Hydrogen Bond Pattern | Residues per Turn (approx.) | Key Promoting Residues |

| 14-Helix | C=O(i) ··· H-N(i-2) | ~3.0 | β³-amino acids (e.g., β³-homoleucine), trans-2-aminocyclohexanecarboxylic acid. nih.govwisc.edu |

| 12-Helix | C=O(i) ··· H-N(i-2) | ~2.5 | β²-amino acids, trans-2-aminocyclopentanecarboxylic acid. nih.gov |

| 10-Helix | C=O(i) ··· H-N(i-2) | ~2.1 | β-amino acids with specific constraints. |

| 10/12-Helix | Alternating H-bond patterns | Variable | Alternating β²/β³ residue patterns. nih.gov |

| α-Helix | C=O(i) ··· H-N(i-4) | ~3.6 | α-amino acids. |

This table compares the structural features of common helices formed by β-peptides with the standard α-helix.

Influence of β-Homoleucine on Peptide Secondary and Tertiary Structures

The incorporation of β-amino acids, such as Boc-L-β-homoleucine, into peptide chains introduces significant alterations to their secondary and tertiary structures. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids provides greater conformational flexibility. This flexibility allows β-peptides to adopt novel and stable secondary structures, including various helices, turns, and sheets, that are not accessible to natural peptides. researchgate.netwikipedia.org

The specific type of secondary structure formed is dependent on the substitution pattern of the β-amino acid. For instance, β-peptides can form well-defined helices, such as the 14-helix, which is characterized by hydrogen bonds between the C=O group of one residue and the N-H group of the residue four positions ahead in the sequence. The presence of the bulky isobutyl side chain in β-homoleucine can further influence the stability and handedness of these helical structures.

The ability of β-homoleucine to induce specific secondary structures has been exploited in the design of foldamers, which are synthetic oligomers that mimic the structure and function of natural peptides and proteins. By strategically placing β-homoleucine and other β-amino acids within a sequence, researchers can create peptides with predictable and stable three-dimensional structures.

Engineering of Peptidomimetics for Enhanced Biological Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. longdom.org The incorporation of Boc-L-β-homoleucine is a key strategy in the engineering of such peptidomimetics.

Strategies for Improving In Vivo Stability and Bioavailability

A major challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body, leading to a short in vivo half-life and poor bioavailability. mdpi.comnih.gov Several strategies employing β-amino acids like β-homoleucine have been developed to overcome this limitation:

Backbone Modification: The altered backbone structure of β-amino acids makes peptides containing them resistant to cleavage by proteases, which are highly specific for the α-peptide bond. mdpi.comnih.gov

Incorporation of Unnatural Amino Acids: The use of unnatural amino acids, including D-amino acids and β-amino acids, is a well-established method to increase metabolic stability. mdpi.comacs.orgresearchgate.net

Cyclization: Creating cyclic peptides reduces the number of exposed cleavage sites and constrains the peptide's conformation, often leading to increased stability. acs.orgresearchgate.net

N- and C-terminal Modifications: Modifying the ends of a peptide chain can block the action of exopeptidases. mdpi.comresearchgate.net

The table below summarizes key strategies and their impact on peptide stability.

| Strategy | Description | Impact on Stability and Bioavailability |

| β-Amino Acid Substitution | Replacing α-amino acids with β-amino acids like β-homoleucine. mdpi.com | Increases resistance to proteolytic degradation, thereby enhancing in vivo half-life and bioavailability. mdpi.comacs.org |

| D-Amino Acid Substitution | Incorporating the D-enantiomer of an amino acid. nih.gov | Provides resistance to proteolysis, increasing the peptide's half-life. nih.govresearchgate.net |

| Cyclization | Forming a cyclic structure from a linear peptide. acs.org | Enhances stability by reducing susceptibility to exopeptidases and constraining the conformation. acs.orgresearchgate.net |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains. mdpi.com | Increases hydrodynamic size, which can reduce renal clearance and improve in vivo half-life. |

| N/C-Terminal Modification | Altering the N- or C-terminus of the peptide. mdpi.com | Protects against degradation by exopeptidases. researchgate.net |

Modulation of Proteolytic Resistance through β-Homoleucine Incorporation

The incorporation of β-homoleucine is a particularly effective strategy for enhancing resistance to proteolysis. Proteases, the enzymes responsible for peptide degradation, have active sites that are specifically evolved to recognize and bind to the backbone of α-peptides. The additional methylene (B1212753) group in the backbone of β-homoleucine creates a steric hindrance that prevents the peptide from fitting properly into the active site of these enzymes. mdpi.com

Numerous studies have demonstrated that peptides containing β-amino acids exhibit significantly increased stability in the presence of various proteases and in biological fluids like plasma. acs.orgmdpi.com For example, peptides with β-amino acid substitutions have shown remarkable resistance to degradation by enzymes such as trypsin and chymotrypsin. acs.org This enhanced stability is a critical factor in the development of peptide-based drugs, as it allows for less frequent administration and improved therapeutic efficacy.

Research has shown that even a single incorporation of a β-amino acid can significantly increase a peptide's half-life. The degree of protection against proteolysis generally increases with the number of β-amino acid residues in the peptide sequence. acs.org This tunable stability makes β-homoleucine a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic properties of peptide drug candidates.

Synthesis of Cyclic Peptides with Incorporated Boc-L-β-Homoleucine

Cyclic peptides often exhibit superior biological properties compared to their linear counterparts, including higher receptor affinity, increased stability, and improved bioavailability. nih.govconceptlifesciences.com The incorporation of Boc-L-β-homoleucine into cyclic peptides can further enhance these properties.

The synthesis of cyclic peptides containing Boc-L-β-homoleucine typically involves solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor, followed by a cyclization step. universiteitleiden.nlnih.gov The tert-butoxycarbonyl (Boc) protecting group on the β-homoleucine is crucial for preventing unwanted side reactions during the synthesis. chemimpex.com

Several cyclization strategies can be employed:

Head-to-Tail Cyclization: The N-terminus of the linear peptide is linked to the C-terminus.

Side-Chain to Side-Chain Cyclization: The side chains of two amino acid residues are linked together.

Backbone to Side-Chain Cyclization: The backbone of the peptide is linked to an amino acid side chain.

The choice of cyclization strategy depends on the desired final structure and properties of the cyclic peptide. The presence of Boc-L-β-homoleucine can influence the efficiency of the cyclization reaction due to its steric bulk. chemimpex.com Therefore, optimization of the coupling reagents and reaction conditions is often necessary to achieve high yields of the desired cyclic product. conceptlifesciences.com The unique structural constraints imposed by the β-amino acid can also pre-organize the linear precursor into a conformation that favors cyclization, potentially increasing the reaction rate.

The resulting cyclic peptides containing β-homoleucine often display well-defined three-dimensional structures and enhanced resistance to enzymatic degradation, making them promising candidates for various therapeutic applications. chemimpex.com

Biological and Therapeutic Applications of Boc L β Homoleucine Derived Compounds

Rational Drug Design and Development with β-Homoleucine Derivatives

The incorporation of β-amino acids like L-β-homoleucine into peptide structures is a key strategy in medicinal chemistry to develop analogs with properties of high interest for therapeutic applications. acs.org The unique structural features of Boc-L-β-homoleucine, including a tert-butoxycarbonyl (Boc) protecting group and a branched side chain, provide enhanced stability and steric hindrance, making it an ideal candidate for creating bioactive peptides with optimized characteristics. chemimpex.com

Development of Novel Therapeutic Agents

Boc-L-β-homoleucine serves as a crucial building block in the synthesis of various peptides and "carba peptides," which are designed to target specific biological processes. lookchem.comchemicalbook.com The resulting β-peptides and α,β-peptides are increasingly recognized for their potential in medicinal chemistry. acs.org These non-natural peptides can be engineered to mimic the pharmacophore of an original peptide, leading to the development of highly specific pharmaceuticals with high bioavailability. jocpr.com The use of β-amino acids can modulate the conformation, dynamics, and susceptibility to enzymatic degradation of native peptides, leading to compounds with a variety of biological functions, including antimicrobial and anti-angiogenic activities. acs.org

Targeting Specific Biological Pathways and Molecular Interactions

A significant application of Boc-L-β-homoleucine derivatives lies in their ability to target specific biological pathways and molecular interactions. chemimpex.com Researchers utilize these compounds to create novel molecules that can interfere with processes like protein-protein interactions, which are often difficult to target with traditional small molecules. acs.orgnih.gov For instance, β-peptides have been designed to inhibit the interaction between p53 and its negative regulator hDM2, a validated target in cancer therapy. acs.org The precise control over the shape and functional group distribution in β-amino acid-containing peptides opens up a wide range of applications against medicinally relevant targets. acs.org

Optimization of Pharmacological Profiles through Structural Modification

A major advantage of using β-amino acid derivatives is the significant increase in resistance to proteolysis compared to their natural α-peptide counterparts. acs.orgnih.gov This enhanced stability is a critical feature for drug development. acs.org The tert-butoxycarbonyl (Boc) protecting group on Boc-L-β-homoleucine facilitates the synthesis of complex peptides and enhances their stability. chemimpex.com By modifying peptide sequences with Boc-L-β-homoleucine, chemists can optimize the pharmacological profiles of their compounds, leading to improved binding affinities and biological activities. chemimpex.com This structural modification allows for the fine-tuning of a drug candidate's properties to achieve the desired therapeutic effect. sigmaaldrich.com

Applications in Cancer Research and Drug Discovery

The unique properties of Boc-L-β-homoleucine and its derivatives make them valuable tools in the fight against cancer. chemimpex.com Modifications of amino acids within therapeutic agents can enhance their efficacy, and Boc-L-β-homoleucine is utilized in the development of new drugs, particularly in oncology. chemimpex.com

One area of focus is the development of inhibitors for protein-protein interactions that are crucial for cancer cell survival and proliferation. acs.org For example, β-peptides have been successfully designed to inhibit the interaction between the tumor suppressor p53 and its inhibitor hDM2. acs.org Additionally, research has explored the use of β-peptides to target members of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). acs.org

Recent studies have also investigated the interaction of β-homoleucine derivatives with G-quadruplex DNA structures, which are found in the telomeres of chromosomes and in the promoter regions of oncogenes like c-KIT. mdpi.com The selective recognition of these structures by chiral β-homoleucine derivatives suggests a potential avenue for developing novel anticancer chemotherapeutics. mdpi.com

Contributions to Neuroscience Research

Beyond cancer, compounds derived from Boc-L-β-homoleucine are also making contributions to the field of neuroscience. chemimpex.com These molecules are explored in studies investigating neurotransmitter function and neuroprotection. chemimpex.com

Investigation of Neurotransmitter Function and Neuroprotection

β-Amyloid peptides, which are implicated in the pathology of Alzheimer's disease, are a central focus of neuroscience research. genscript.com The synthesis of modified peptides using building blocks like Boc-L-β-homoleucine can aid in understanding the aggregation of these peptides and their role in neurodegeneration. genscript.com

Furthermore, dipeptides such as carnosine and homocarnosine, which contain β-amino acids, are known to have potential neuroprotective and neurotransmitter functions in the brain. researchgate.net The study of β-aminopeptidases, enzymes that can synthesize and degrade these dipeptides, provides insights into their biological roles and potential therapeutic applications. researchgate.net L-β-homoleucine itself has been identified as a leucine (B10760876) analog that is transported by the SLC7A5 transporter and can influence T-cell responses, suggesting its potential role in neuroinflammatory conditions. researchgate.net

Role in Bioconjugation Strategies for Targeted Delivery

Bioconjugation is a chemical strategy used to link biomolecules to other molecules, such as drugs or imaging agents, for targeted delivery. chempep.com This approach aims to enhance the therapeutic efficacy and reduce the off-target side effects of potent drugs. chempep.com The incorporation of non-natural amino acids like Boc-L-β-homoleucine into peptide-based drug carriers or targeting ligands is a key strategy in advancing bioconjugation. chemimpex.com

The unique structural features of Boc-L-β-homoleucine contribute to its utility in bioconjugation. The Boc protecting group facilitates controlled peptide synthesis, while the β-amino acid nature of the molecule can enhance the proteolytic stability of the resulting peptide. chemimpex.comnih.gov This increased stability is crucial for peptide-based therapeutics that need to circulate in the bloodstream to reach their target.

Detailed Research Findings:

While direct studies focusing exclusively on Boc-L-β-homoleucine in bioconjugation for targeted delivery are not extensively detailed in the provided results, the general principles of using modified amino acids are well-established. The incorporation of β-amino acids, including β-homoleucine, into peptides can influence their conformation and resistance to degradation by proteases. nih.govacs.org This makes them attractive components for designing peptide-drug conjugates (PDCs) with improved pharmacokinetic profiles. The isobutyl side chain of the homoleucine residue can also participate in hydrophobic interactions, potentially influencing the binding affinity and specificity of the peptide conjugate to its target receptor.

Advancements in Protein Engineering for Functional Enhancement

Protein engineering aims to develop new proteins with novel or enhanced functions by modifying their amino acid sequences. wikipedia.org This can involve rational design based on structure-function knowledge or directed evolution approaches. wikipedia.org The introduction of non-proteinogenic amino acids, such as Boc-L-β-homoleucine, is a powerful tool in protein engineering to create proteins with improved stability, altered catalytic activity, or novel binding specificities. chemimpex.comnih.gov

The incorporation of β-amino acids like β-homoleucine can significantly impact the secondary structure of peptides and proteins. acs.org Depending on the sequence context, they can promote the formation of various helical and sheet-like structures that are not accessible to natural proteins composed exclusively of α-amino acids. nih.gov This structural diversity expands the possibilities for designing proteins with new functions.

Detailed Research Findings:

Research in protein engineering has demonstrated that the introduction of β-amino acids can lead to peptides with enhanced properties. For instance, the "stapling" of peptides with hydrocarbon chains, a technique that often involves non-natural amino acids, can lock the peptide into a helical conformation, increasing its stability and cell permeability. frontiersin.org While not specifically mentioning Boc-L-β-homoleucine, this research highlights the principle of using modified amino acids to enhance peptide structure and function. The increased conformational rigidity imparted by β-amino acids can be advantageous in designing proteins with high affinity and specificity for their targets. acs.org

Development of Enzyme Inhibitors and Modulators

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental in drug discovery for treating a wide range of diseases. The design of potent and selective enzyme inhibitors often involves the use of amino acid analogs that can mimic the transition state of an enzymatic reaction or bind tightly to the enzyme's active site.

The structural characteristics of Boc-L-β-homoleucine make it a valuable building block for the synthesis of peptide-based enzyme inhibitors. The β-amino acid structure can render the peptide resistant to cleavage by proteases, which is a common mechanism of inactivation for many peptide drugs. nih.gov Furthermore, the isobutyl side chain can be tailored to fit into the hydrophobic pockets of enzyme active sites, contributing to the inhibitor's potency and selectivity.

Detailed Research Findings:

Studies have shown that peptides containing β-amino acids can be potent inhibitors of various enzymes. For example, β-peptides have been developed as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. acs.org The incorporation of β-amino acids can lead to inhibitors with improved pharmacokinetic properties. L-β-homoleucine has been identified as a competitive inhibitor of BCAT1, an enzyme involved in the production of IL-17, suggesting its potential in mitigating autoimmune diseases like experimental autoimmune encephalomyelitis (EAE). researchgate.net

| Enzyme Target | Derived Compound Type | Observed Effect | Potential Therapeutic Area |

| γ-Secretase | β-Peptides | Inhibition of enzyme activity. acs.org | Alzheimer's Disease acs.org |

| BCAT1 | L-β-homoleucine | Competitive inhibition, decreased IL-17 production. researchgate.net | Autoimmune Diseases researchgate.net |

Exploration of Biological Activity Beyond Peptide Scaffolds

The biological utility of Boc-L-β-homoleucine is not limited to its incorporation into peptide chains. The unique chemical properties of this compound and its derivatives can be harnessed in the design of non-peptidic small molecules with a range of biological activities. These small molecules can mimic the spatial arrangement of functional groups in a peptide, a strategy known as peptidomimetics, to interact with biological targets.

The inherent properties of β-amino acids, such as their altered backbone conformation and increased metabolic stability, make them attractive scaffolds for the development of new therapeutic agents. nih.govacs.org By moving beyond traditional peptide structures, researchers can explore a wider chemical space and potentially discover compounds with novel mechanisms of action and improved drug-like properties.

Detailed Research Findings:

Mechanistic Investigations and Structure Activity Relationship Studies

Impact of β-Homoleucine on Ligand-Receptor Binding Affinities

The incorporation of β-amino acids, including β-homoleucine, into peptide sequences is a recognized strategy for modulating ligand-receptor interactions. acs.org This modification can alter the peptide's three-dimensional structure, which can in turn enhance or diminish its binding affinity for a biological target. For instance, studies on β-peptides designed to mimic the p53 peptide have shown that substitutions with non-natural side chains can lead to improved affinity for the hDM2 protein. nih.gov Specifically, certain β-peptides demonstrated a two-fold improvement in the dissociation constant (Kd) compared to the native α-peptide, indicating a stronger binding interaction. nih.gov

While direct binding data for peptides containing specifically Boc-L-beta-homoleucine is often embedded within broader SAR studies, the principle remains that such modifications are crucial for optimizing receptor affinity. For example, research on neurotensin (B549771) (NT) analogues showed that while a [β-Homoleucine¹³]NT(8-13) derivative had been reported to have high affinity for the neurotensin receptor 1 (NTS1), other modifications proved more effective in maintaining this affinity in subsequent studies. researchgate.net This highlights the context-dependent nature of β-amino acid substitutions on receptor binding. The general approach involves creating a library of analogues to systematically probe the structural requirements for potent and selective ligand binding. acs.orgnih.govmdpi.com

Table 1: Comparative Binding Affinities of p53-derived Peptides for hDM2

| Compound | Description | Binding Affinity (Kd, nM) |

| p53AD15−31flu | Fluorescently labeled native α-peptide | 72.5 ± 9.12 |

| β53-12flu | Fluorescently labeled β-peptide analogue | 28.2 ± 4.79 |

| β53-13flu | Fluorescently labeled β-peptide analogue | 30.1 ± 4.93 |

This table illustrates how the incorporation of β-amino acids can enhance binding affinity, as shown by the lower Kd values for the β-peptide analogues compared to the native peptide. Data sourced from fluorescence polarization assays. nih.gov

Studies on Cellular Transport Mechanisms and Analog Mimicry

A key aspect of the utility of β-homoleucine is its ability to mimic natural amino acids, thereby interacting with cellular machinery such as amino acid transporters.

L-β-homoleucine (LβhL), the deprotected form of this compound, has been identified as a leucine (B10760876) analog that can be transported by the L-type amino acid transporter 1 (LAT1/SLC7A5). researchgate.netnih.gov This transporter is crucial for the cellular uptake of large neutral amino acids, including leucine. rcsb.org Research has demonstrated that LβhL acts as a competitive inhibitor of leucine influx. researchgate.netdntb.gov.ua In studies using TCR-activated human CD4+ T cells, LβhL was shown to effectively compete with radiolabeled leucine for cellular uptake, confirming its interaction with the same transport system. nih.gov This mimicry allows LβhL to be used as a tool to probe the physiological roles of leucine transport.

Once inside the cell, amino acids like leucine play critical roles in regulating metabolic pathways, most notably the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. imrpress.comfrontiersin.orgmdpi.com The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. frontiersin.orgresearchgate.net Leucine is a potent activator of mTORC1. frontiersin.org

Interestingly, while L-β-homoleucine is efficiently transported into the cell, it has a minimal direct effect on mTORC1 activity. researchgate.net This makes it a valuable experimental tool. Because it can competitively inhibit the uptake of natural leucine without activating mTORC1 itself, it allows researchers to dissect the effects of amino acid transport from the downstream signaling events. researchgate.netnih.gov Studies have utilized LβhL to demonstrate that the cytosolic catabolism of leucine, not just its presence, is crucial for certain immune responses. nih.gov For instance, inhibiting leucine catabolism with LβhL was shown to decrease the production of IL-17 in T-helper 17 (Th17) cells by modulating the mTORC1-HIF1α pathway. nih.govdntb.gov.uaresearchgate.net This pathway relies on a metabolite of leucine, β-hydroxy β-methylbutyric acid (HMB), to increase the expression of HIF1α, a key transcription factor for IL-17 production. nih.gov By blocking leucine's entry and subsequent metabolism, LβhL effectively dampens this inflammatory response. nih.gov

Conformational Analysis of β-Homoleucine Containing Peptides and Peptidomimetics

The inclusion of β-homoleucine profoundly influences the secondary structure of peptides, leading to the formation of stable, predictable conformations that are distinct from those formed by α-peptides. wikipedia.org

Circular dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides in solution. units.it The characteristic CD spectra of peptides containing β-amino acids provide insight into their folded states. ethz.ch Peptides composed of β³-amino acids, such as β³-homoleucine, are known to form a stable helical structure known as a 14-helix, which is defined by 14-membered hydrogen-bonded rings. nih.govwisc.edu

CD spectra of 14-helical β-peptides typically show a strong maximum around 215 nm. wisc.edu Studies on amphiphilic β-peptides containing β-homoleucine have used CD spectroscopy to confirm a high population of the 14-helix structure in various solvents, including aqueous buffer and methanol. wisc.edunih.gov The intensity of the CD signal can also be used to monitor the self-association and thermal stability of these peptides. For example, a study on the β-peptide Acid-1Y, which contains β-homoleucine residues, used CD to monitor its concentration-dependent self-association into an octameric bundle and determined its melting temperature (Tm) to be 78 °C at a 100 μM concentration. nih.gov

Table 2: Circular Dichroism Data for β-Peptide Self-Association

| Peptide | Condition | MRE at 208 nm (10³ deg·cm²·dmol⁻¹) | Inferred Structure |

| Acid-1Y | Low Concentration (μM) | Low | Monomer |

| Acid-1Y | High Concentration (μM) | High | Octameric Bundle |

This table provides a simplified representation of how mean residue ellipticity (MRE) from CD spectroscopy changes with peptide concentration, indicating a shift from a monomeric to an oligomeric state. Data based on findings for Acid-1Y. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for understanding the conformational dynamics and stability of β-peptides at an atomic level. d-nb.infonih.govbiorxiv.orgbiorxiv.orgfrontiersin.org These simulations can model the folding process, predict stable secondary structures, and analyze the interactions that hold these structures together, complementing experimental data from techniques like CD and NMR. ethz.ch

MD simulations have been used to study β-peptides in various environments, showing that solvent plays a critical role in their conformational preferences. d-nb.info For example, simulations have confirmed that β-peptides can form stable helical structures in organic solvents like chloroform, while in water, these structures may be disrupted. d-nb.info For peptides containing β-homoleucine, computational models have been used to design and remodel β-peptide bundles. rsc.org The Rosetta macromolecular modeling software, for instance, has been extended to handle β³-peptides, using crystallographic data from β-homoleucine-containing peptides like Acid-1Y to define backbone parameters for redesigning stable, folded structures. rsc.org These computational approaches are crucial for structure-activity relationship studies, allowing for the rational design of peptidomimetics with specific conformational properties and biological activities. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of β-Homoleucine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. acs.org For peptides containing β-amino acids like β-homoleucine, SAR studies are crucial for designing potent and selective ligands. acs.org The incorporation of β-homoleucine into peptide sequences can enhance proteolytic stability and modulate conformation, which are desirable properties for drug development. acs.orgwikipedia.org

One key application of β-homoleucine in SAR studies is its use as a mimic for dipeptide segments or as a tool to alter peptide backbone spacing. In the development of cyclin-dependent kinase (CDK) inhibitors, β-homoleucine was hypothesized to efficiently replicate the spacing functionality of an isoleucine residue in the crucial LIF motif of the p21 protein sequence. acs.org Replacing the native leucine in a peptide derived from the p107 protein (SAKRRL FG) with β-homoleucine (SAKRR[βLeu] FG) resulted in a 2- to 3-fold increase in potency against CDK2/cyclin A. acs.org This confirmed that the additional flexibility provided by the β-amino acid allowed the adjacent phenylalanine side chain to achieve better complementarity with its binding site. acs.org

Further studies on truncated peptides underscored the importance of this spacing. When the Ile spacer residue was deleted from the RRLI F peptide, a significant drop in activity was observed. acs.org However, incorporating β-homoleucine to create the peptide RR[βLeu] F successfully restored the activity, demonstrating its ability to optimally position the critical pharmacophoric side chains. acs.org

Table 1: SAR of β-Homoleucine in CDK Inhibitor Peptides This table summarizes the inhibitory concentration (IC50) of various peptide sequences against CDK2/cyclin A, showing the effect of incorporating β-homoleucine.

| Peptide Sequence | Modification | IC50 vs CDK2/cyclin A (μM) | Reference |

|---|---|---|---|

| RRLIF (9) | Parent Peptide | 1.01 | acs.org |

| RRLFG (19) | Ile replaced with Gly | 18.88 | acs.org |

| RRβLeuF (21) | Ile-Phe replaced with β-Leu-Phe | 2.81 | acs.org |

In the field of antimicrobial peptides, SAR studies have shown that incorporating β3-homoleucine residues into amphiphilic helical structures is critical for their activity. molsoft.comwisc.edu These β-peptides are designed to mimic natural host-defense peptides, with a hydrophobic face that interacts with bacterial membranes and a cationic face that directs them to the anionic bacterial surface. wisc.edu A large and sufficiently hydrophobic helical surface, often constructed using β3-homoleucine and other hydrophobic residues, is necessary for potent antimicrobial effects. molsoft.com

In a different context, L-β-homoleucine (LβhL) has been used to probe the metabolic pathways of immune cells. LβhL is recognized and transported by the amino acid transporter SLC7A5 but does not significantly activate the mTORC1 signaling pathway, unlike its α-amino acid counterpart, L-leucine. researchgate.net This makes it a valuable tool. For instance, as a competitive inhibitor of the enzyme branched-chain amino acid aminotransferase 1 (BCAT1), LβhL was shown to decrease the production of IL-17 in activated T-cells, helping to elucidate the role of leucine catabolism in Th17 responses. nih.gov

Enantiomeric Effects on Biological Activity (L- vs. D-Boc-β-Homoleucine)

The stereochemistry of amino acid derivatives often has a profound impact on their biological function. Studies comparing the L- and D-enantiomers of Boc-β-homoleucine derivatives have revealed significant differences in their interactions with biological targets.

A notable example is the interaction of β-homoleucine-functionalized naphthalenediimides (NDIs) with G-quadruplex (G4) DNA structures, which are implicated in cancer and other diseases. nih.gov When enantiomeric pairs of NDIs functionalized with β-homoleucine were studied, a clear enantioselective binding behavior was observed. The (S)-enantiomer of the β-homoleucine NDI derivative, corresponding to the L-configuration, was found to be more effective at stabilizing the human telomeric G4 DNA (h-TELO) than the (R)-enantiomer (D-configuration). nih.gov This suggests that the three-dimensional structure of the (S)-enantiomer has a more favorable spatial arrangement for binding with the hybrid structure of h-TELO. nih.gov A similar preference for (S)-enantiomers was observed for interactions with the parallel c-KIT1 G4 structure, where they induced greater stabilization compared to the (R)-enantiomers. nih.gov

Table 2: Enantiomeric Effects on G-Quadruplex DNA Stabilization This table shows the change in melting temperature (ΔT_m) of G-quadruplex DNA upon interaction with (R)- and (S)-enantiomers of a β-homoleucine naphthalenediimide derivative (Compound 4), indicating stabilization. A higher ΔT_m value signifies greater stabilization.

| G4-DNA Target | Enantiomer | ΔT_m (°C) | Reference |

|---|---|---|---|

| h-TELO | (S)-4 | 1.8 | nih.gov |

| (R)-4 | 1.1 | nih.gov | |

| c-KIT1 | (S)-4 | 1.5 | nih.gov |

| (R)-4 | -0.5 (destabilizing) | nih.gov |

Enantiomeric differences also manifest in transporter affinity. The L-type amino acid transporter (LAT), which is overexpressed in many cancers, is a key target for imaging and therapy. snmjournals.org Studies on a series of amino acids as LAT substrates showed that while the transporter could tolerate D-amino acids, there was a clear difference in affinity between enantiomeric β-amino acids. snmjournals.org Research has identified L-β-homoleucine as an effective substrate for LAT transporters, highlighting a stereochemical preference that can be exploited in the design of radiolabeled tracers for cancer imaging. researchgate.netsnmjournals.org The distinct ways in which D- and L-enantiomers interact with chiral biological structures like receptors, enzymes, and transporters underscore the critical importance of stereochemistry in drug design and chemical biology. nih.gov

Emerging Research Directions and Future Perspectives

High-Throughput Screening and Combinatorial Library Development with Boc-L-β-Homoleucine

The development of high-throughput synthesis and screening methods has revolutionized the discovery of novel bioactive molecules. Boc-L-β-homoleucine is a valuable building block in the creation of combinatorial libraries of β-peptides and other peptidomimetics. nih.govlookchem.com

Automated protocols, such as those utilizing acoustic fluid handlers, enable the rapid synthesis of large libraries. For instance, a library of 1500 Ugi products was constructed using a combination of five amines, five aldehydes, twelve carboxylic acids (including Boc-L-β-homoleucine), and five isocyanides. nih.gov This automated approach allows for the generation of thousands of unique compounds per day, significantly accelerating the discovery process. nih.gov The resulting libraries can then be screened for various biological activities, from antimicrobial properties to receptor binding.

A key aspect of this high-throughput approach is the ability to analyze the complex mixtures produced. Mass spectrometry, particularly MALDI-TOF MS, is a powerful tool for this purpose. nih.gov By analyzing the unique mass spectral fingerprint of each library element, researchers can identify active compounds without the need for extensive purification. nih.gov This information-centric approach, where the focus is on the data carried by the molecular fingerprint, is a paradigm shift in combinatorial chemistry. nih.gov

| Component Type | Number of Components | Example Components |

| Amines | 5 | Benzylamine, 4-methylbenzylamine |

| Aldehydes | 5 | Cyclohexanecarboxaldehyde, Valeraldehyde |

| Carboxylic Acids | 12 | Boc-L-β-homoleucine , Boc-glycine |

| Isocyanides | 5 | Cyclohexyl isocyanide, Benzyl isocyanide |

This table illustrates the components used in the automated synthesis of a 1500-member Ugi product library that included Boc-L-β-homoleucine. nih.gov

Machine Learning and AI-Driven Discovery of β-Peptide Therapeutics

The vast datasets generated from high-throughput screening of combinatorial libraries containing Boc-L-β-homoleucine are ideally suited for analysis by machine learning (ML) and artificial intelligence (AI). These computational tools can identify complex structure-activity relationships (SARs) that may not be apparent through traditional analysis.

Supervised learning algorithms, such as logistic regression and random forest regression, can be trained on mass spectrometry data from combinatorial libraries to improve the accuracy of identifying individual compounds within a mixture. nih.gov By learning the correlations between the presence of a compound and specific features in the mass spectrum, these models can significantly reduce error rates in data decoding. nih.gov This approach has been shown to achieve up to a five-fold reduction in error rates, demonstrating the power of ML in enhancing high-throughput screening workflows. nih.gov

Furthermore, ML models, such as partial least squares (PLS) regression, can be used to establish quantitative guidelines for the design of new β-peptides with desired properties. By analyzing the physicochemical properties of a library of α/β-peptides, researchers can identify key features that correlate with antimicrobial activity and mammalian cell toxicity. nih.gov This allows for the rational design of new peptides with improved selectivity and efficacy. nih.gov The integration of AI and ML into the discovery pipeline for β-peptide therapeutics holds immense promise for accelerating the development of novel drug candidates.

Advanced Characterization Techniques for β-Homoleucine Containing Constructs

The unique structural features of peptides and peptidomimetics containing β-homoleucine necessitate the use of advanced analytical techniques for their characterization. These methods are crucial for understanding the conformation, stability, and interactions of these novel molecules.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone for the characterization of β-homoleucine-containing compounds. mdpi.comresearchgate.net Techniques like electrospray ionization (ESI) and time-of-flight (TOF) mass analyzers provide precise mass determinations, confirming the identity and purity of synthesized peptides. mdpi.com Ultra-performance liquid chromatography (UPLC) is employed to assess the purity of the final products with high resolution. mdpi.com

In addition to mass spectrometry, other techniques are vital for a comprehensive understanding. For instance, in the study of ghrelin analogues containing L-β-homoleucine, in vitro stability was assessed in human serum and liver S9 fractions to understand their metabolic fate. acs.orgnih.gov Functional characterization is often performed using cell-based assays, such as cAMP GloSensor assays and β-arrestin recruitment PathHunter assays, to determine the potency and efficacy of these compounds at their target receptors. mdpi.comnih.gov These advanced characterization methods provide a detailed picture of the properties of β-homoleucine-containing constructs, guiding their further development.

| Analytical Technique | Purpose | Example Application |

| LC-MS/UPLC | Purity analysis and identification | Verifying the purity of synthesized β-homoleucine-containing peptides. mdpi.com |

| High-Resolution Mass Spectrometry | Exact mass determination | Confirming the molecular weight of novel ghrelin analogues. acs.org |

| In Vitro Stability Assays | Assessing metabolic stability | Measuring the half-life of peptides in human serum and liver fractions. acs.orgnih.gov |

| Cell-Based Functional Assays | Determining biological activity | Measuring receptor binding affinity and downstream signaling. mdpi.comnih.gov |

This table summarizes the advanced techniques used to characterize constructs containing β-homoleucine.

Novel Synthetic Methodologies for Expanding β-Homoleucine Chemical Space

The development of novel synthetic methodologies is crucial for expanding the chemical space of β-homoleucine and its derivatives, enabling the creation of more diverse and complex molecules.

One promising approach is the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO2 at atmospheric pressure. acs.org This method provides a chemo- and regioselective route to β-amino acids, including β-homoleucine derivatives, under mild conditions. acs.org Another strategy involves the use of biocatalytic methods. For example, ω-amino acid:pyruvate transaminase has shown potential for the kinetic resolution of racemic β-amino acids, offering an enzymatic route to enantiopure β-homoleucine. asm.org

The Ugi multicomponent reaction is another powerful tool for rapidly generating diverse peptide-like structures incorporating β-homoleucine. nih.gov This one-pot reaction combines an amine, an aldehyde, a carboxylic acid (such as Boc-L-β-homoleucine), and an isocyanide to create a bis-amide product. nih.gov The efficiency and versatility of the Ugi reaction make it highly suitable for the construction of large combinatorial libraries. nih.gov

Furthermore, solid-phase peptide synthesis (SPPS) remains a fundamental technique for incorporating Boc-L-β-homoleucine into peptide sequences. mdpi.com The use of automated peptide synthesizers allows for the efficient and controlled assembly of peptides containing this non-canonical amino acid. mdpi.com These evolving synthetic strategies are continuously expanding the toolkit available to chemists for creating novel β-homoleucine-based molecules.

Translational Research and Pre-Clinical Development of β-Homoleucine-Based Drug Candidates

The unique properties of β-homoleucine-containing peptides have led to their investigation in various therapeutic areas, with some candidates progressing into translational and pre-clinical development. The incorporation of β-homoleucine can enhance the pharmacokinetic properties of peptides by increasing their resistance to proteolytic degradation. acs.org

One area of interest is in the development of inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. Replacing a leucine (B10760876) residue with β-homoleucine in peptides derived from p107, a CDK substrate, has been shown to increase their binding potency to CDK2/cyclin A. acs.org This substitution is hypothesized to provide additional flexibility, allowing for better complementarity with the binding groove of the cyclin. acs.org

In the context of opioid receptor modulators, aza-β-homoleucine-enkephalin has been studied as a biased agonist at the delta opioid receptor. mdpi.com Biased agonists that selectively activate G protein signaling over β-arrestin recruitment are of interest for developing analgesics with fewer side effects. mdpi.com

Ghrelin analogues incorporating L-β-homoleucine have also been investigated to improve metabolic stability for applications in PET imaging. acs.orgnih.gov While the substitution of Leu5 with L-β-homoleucine in a ghrelin(1-8) analogue negatively impacted binding affinity, it did improve serum stability. acs.orgnih.gov Similarly, in the development of neurotensin (B549771) receptor 1 (NTS1R)-targeted radioligands, replacing Leu13 with β-homoleucine in a neurotensin analogue resulted in a radioligand with increased stability in mouse blood. mdpi.com

These examples highlight the potential of β-homoleucine-containing compounds in drug discovery and development. Further pre-clinical studies, including in vivo efficacy and safety assessments, are necessary to translate these promising findings into clinical applications.

| Therapeutic Area | Target | Rationale for β-Homoleucine Incorporation | Key Finding |

| Oncology | Cyclin-Dependent Kinase 2 (CDK2) | Increased flexibility and binding affinity | 2- to 3-fold increase in potency compared to the native leucine-containing peptide. acs.org |

| Pain Management | Delta Opioid Receptor | Biased agonism and improved stability | Aza-β-homoleucine-enkephalin acts as a biased agonist. mdpi.com |

| Diagnostic Imaging | Ghrelin Receptor (GHSR) | Improved metabolic stability | Increased serum stability of a ghrelin analogue. acs.orgnih.gov |

| Diagnostic Imaging | Neurotensin Receptor 1 (NTS1R) | Increased metabolic stability | Enhanced stability of a neurotensin radioligand in mouse blood. mdpi.com |

This table provides an overview of the translational research involving β-homoleucine-based compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Boc-L-beta-homoleucine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase methods are commonly used. Enantiomeric purity depends on protecting group strategies (e.g., Boc vs. Fmoc) and coupling agents like HBTU or DCC. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can verify purity . For reproducibility, document reaction temperatures, solvent systems (e.g., DMF or THF), and equivalents of reagents in experimental protocols .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of techniques:

- Mass spectrometry (MS) : Confirm molecular weight (245.31532 g/mol) via ESI-MS or MALDI-TOF .

- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts to literature data, focusing on β-carbon signals (distinct from standard leucine due to homologation).

- FT-IR : Identify Boc-group absorption bands (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Conduct systematic solubility studies under controlled conditions (temperature, pH, ionic strength). Use dynamic light scattering (DLS) to detect aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS). Discrepancies may arise from impurities or polymorphic forms; thus, include purity validation steps (e.g., recrystallization in hexane/ethyl acetate) .

Q. How does beta-homologation in this compound impact its conformational stability in peptide chains, and what analytical tools best capture these effects?

- Methodological Answer : Beta-homologation introduces steric and electronic perturbations. Use:

- Circular dichroism (CD) : Monitor α-helix or β-sheet propensity in model peptides.

- X-ray crystallography : Resolve backbone dihedral angles (φ/ψ) to compare with non-homologated analogs.

- Molecular dynamics (MD) simulations : Predict long-term stability in aqueous vs. lipid environments .

Q. What are the methodological challenges in quantifying this compound’s metabolic stability in vitro, and how can they be mitigated?

- Methodological Answer : Challenges include enzymatic deprotection (Boc group) and nonspecific binding. Use:

- LC-MS/MS : Track degradation products with stable isotope-labeled internal standards.

- Liver microsome assays : Optimize incubation times and NADPH concentrations to avoid artifact formation.

- Control experiments : Include Boc-protected non-homologated amino acids to isolate homologation-specific effects .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity while minimizing batch-to-batch variability?

- Methodological Answer :

- Batch standardization : Use QC/QA protocols (e.g., ≥95% purity via HPLC).

- Dose range : Employ logarithmic dilution series (e.g., 0.1–100 μM) with triplicate measurements.

- Statistical models : Fit data to sigmoidal curves (Hill equation) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. What criteria determine whether this compound’s unexpected byproducts in synthesis are artifacts or novel intermediates?

- Methodological Answer :

- High-resolution MS : Assign exact masses to byproducts.

- Mechanistic studies : Vary reaction conditions (e.g., temperature, catalysts) to trace byproduct formation pathways.

- Cross-reference : Compare with known side reactions in homologated amino acid synthesis (e.g., diketopiperazine formation in SPPS) .

Literature & Reproducibility

Q. How can researchers address inconsistencies in reported this compound spectral data across publications?

- Methodological Answer :

- Database cross-validation : Use SciFinder or Reaxys to aggregate NMR/MS data.

- Experimental replication : Synthesize the compound using original protocols and compare spectral outputs.

- Meta-analysis : Identify common solvent systems or instrumentation differences (e.g., 400 MHz vs. 600 MHz NMR) that may explain discrepancies .

Ethical & Reporting Standards

Q. What minimal dataset is required to ensure reproducibility of this compound-based studies?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.